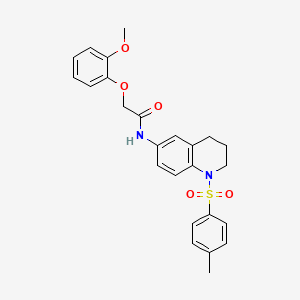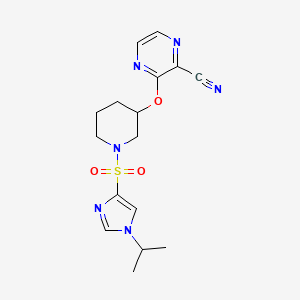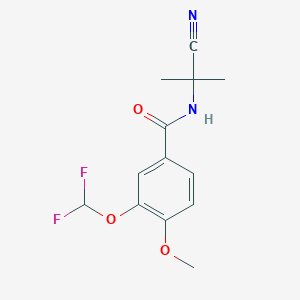
2-(2-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
科学的研究の応用
Advanced Oxidation Processes (AOPs) and Environmental Applications Research on advanced oxidation processes (AOPs) highlights the importance of understanding the degradation pathways of various compounds, including pharmaceuticals like acetaminophen, in environmental settings. These studies often involve exploring the efficacy of different AOPs in breaking down recalcitrant compounds into less harmful by-products. The degradation products and their impacts on biotoxicity are crucial for assessing environmental safety and the potential ecological risks associated with pharmaceutical pollutants. For instance, the study by Mohammad Qutob et al. (2022) provides an in-depth review of the degradation of acetaminophen using AOPs, outlining the pathways, by-products, and biotoxicity associated with these processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Neurotoxicity and Protective Mechanisms Research into neurotoxicity and protective mechanisms of certain compounds, including flame retardants and their metabolites, offers insights into how chemical structures can affect neuronal development and function. For example, the neurotoxic effects of brominated flame retardants and their hydroxylated metabolites on developing nervous systems have been documented, underscoring the importance of understanding chemical interactions with biological systems for drug development and safety assessments. Studies like that by M. Dingemans et al. (2011) review the literature on these mechanisms, highlighting potential adverse effects and the need for further investigation into protective strategies against neurotoxicity (Dingemans, van den Berg, & Westerink, 2011).
Pharmacological Reviews for Therapeutic Applications Pharmacological reviews of specific drugs, such as gatifloxacin, illustrate the process of evaluating a compound's efficacy, safety, and spectrum of antibacterial activity. These reviews provide comprehensive insights into the drug's clinical applications, mechanisms of action, and potential side effects, which are essential for understanding the broader implications of chemical compounds in medical research. The review on gatifloxacin by S. Keam et al. (2012) exemplifies this type of research, offering a detailed analysis of the drug's use in treating bacterial infections (Keam, Croom, & Keating, 2012).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-9-12-21(13-10-18)33(29,30)27-15-5-6-19-16-20(11-14-22(19)27)26-25(28)17-32-24-8-4-3-7-23(24)31-2/h3-4,7-14,16H,5-6,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEOTMOCDMBGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2614454.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2614455.png)

![N-[[1-(2-Phenylethyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2614458.png)
![2-(benzylthio)-7-(4-(diethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614459.png)
![2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide](/img/structure/B2614461.png)

![2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2614465.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614470.png)

![{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride](/img/structure/B2614473.png)
![3-[(3,4-Dichlorophenyl)amino]propanenitrile](/img/structure/B2614474.png)